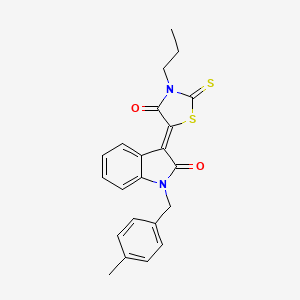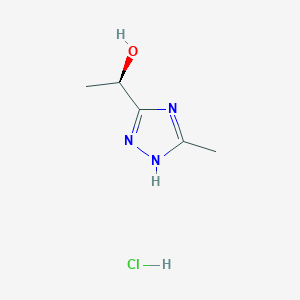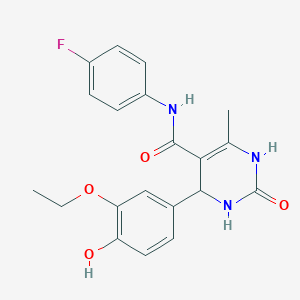
4-Methylcycloheptan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methylcycloheptan-1-amine is a chemical compound with the molecular formula C8H17N . It has a molecular weight of 127.23 .
Synthesis Analysis
The synthesis of amines like this compound can be achieved through several methods. One common method involves the reduction of nitriles or amides and nitro compounds . Another approach involves SN2 reactions of alkyl halides with ammonia and other amines .Molecular Structure Analysis
The molecular structure of this compound consists of a seven-membered cycloheptane ring with a methyl group attached to one of the carbon atoms and an amine group attached to another .Chemical Reactions Analysis
Amines like this compound can undergo a variety of chemical reactions. For instance, they can participate in nucleophilic substitution reactions with alkyl halides .Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 173.8±8.0 °C and a predicted density of 0.838±0.06 g/cm3 . Its pKa is predicted to be 11.05±0.40 .Aplicaciones Científicas De Investigación
Synthesis and Catalytic Applications
- Synthesis of Diaminocyclohexane in Supercritical Ammonia : A study detailed the amination of 1,4-cyclohexanediol in supercritical ammonia, showcasing a method to synthesize 1,4-diaminocyclohexane, a compound structurally related to cycloheptane derivatives. This process utilized a cobalt catalyst and highlighted the potential for efficient synthesis of cyclohexane derivatives, which might be extrapolated to compounds like 4-Methylcycloheptan-1-amine for various applications including material science and pharmaceuticals (Fischer, Mallát, & Baiker, 1999).
Medicinal Chemistry Applications
- Nonpeptide Antagonist of the Substance P (NK1) Receptor : The development of CP-96,345 as a potent nonpeptide antagonist of the NK1 receptor illustrates the application of cycloheptane derivatives in medicinal chemistry for therapeutic purposes. This research demonstrates the potential for derivatives like this compound to be modified and applied in drug design for targeting specific receptors (Snider et al., 1991).
Material Science and Catalysis
- Gold(III) N-heterocyclic Carbene Complexes : A study explored the use of gold(III) complexes in the synthesis of β-enaminones, demonstrating the role of cycloheptane derivatives in catalysis and material science. This work underlines the versatility of cycloheptane derivatives in facilitating reactions that are significant for material synthesis and chemical transformations, pointing towards applications for this compound in catalysis and material development (Samantaray et al., 2011).
Advanced Synthesis Techniques
- Lewis Acid-Catalyzed Ring-Opening of Cyclopropanes : Research on the ring-opening of cyclopropanes with amine nucleophiles, catalyzed by Lewis acids, showcases advanced synthetic methodologies that could be applicable to the manipulation of cycloheptane derivatives. This technique highlights the potential for creating complex molecular structures from simpler cycloheptane bases, potentially extending to compounds like this compound (Lifchits & Charette, 2008).
Mecanismo De Acción
Direcciones Futuras
The future directions for research on amines like 4-Methylcycloheptan-1-amine could involve exploring their potential applications in various fields. For instance, amines play a crucial role in many biological processes, and understanding their functions could lead to advancements in medical and pharmaceutical research .
Propiedades
IUPAC Name |
4-methylcycloheptan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N/c1-7-3-2-4-8(9)6-5-7/h7-8H,2-6,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFEOFFIWPWOBFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(CC1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(3-{[(3,4-dimethylphenyl)amino]sulfonyl}-4-methoxyphenyl)-3-ethylisoxazol-5-yl]acetamide](/img/structure/B2868837.png)
![7-(4-fluorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2868839.png)
![4-chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine hydrochloride](/img/structure/B2868840.png)
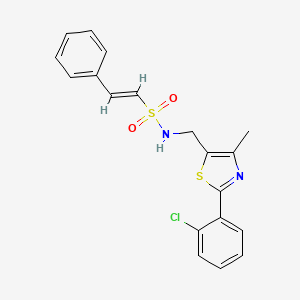
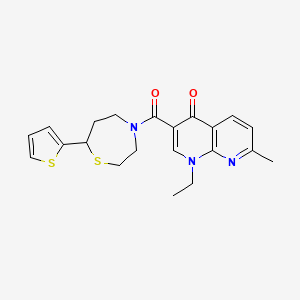
![4,7-Dimethyl-6-(oxolan-2-ylmethyl)-2-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2868844.png)
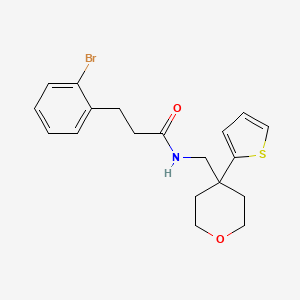
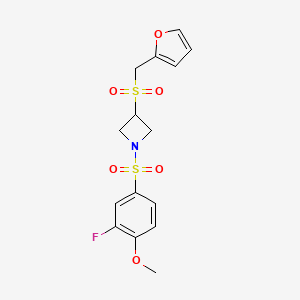

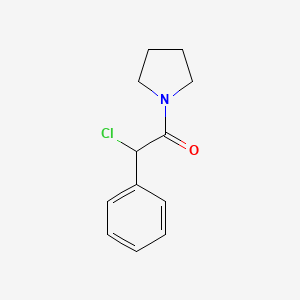
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(5-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide](/img/structure/B2868850.png)
